molecular formula C17H14FN3O2 B11041534 4-(3-fluorophenyl)-1-(furan-2-ylmethyl)-4,5-dihydro-1H-pyrazolo[3,4-b]pyridin-6-ol

4-(3-fluorophenyl)-1-(furan-2-ylmethyl)-4,5-dihydro-1H-pyrazolo[3,4-b]pyridin-6-ol

Cat. No.: B11041534
M. Wt: 311.31 g/mol
InChI Key: IYKZLLLLTWGPIR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-(3-Fluorophenyl)-1-(2-furylmethyl)-1,4,5,7-tetrahydro-6H-pyrazolo[3,4-b]pyridin-6-one is a heterocyclic compound that has garnered attention due to its potential biological activities. This compound is part of the pyrazolo[3,4-b]pyridin-6-one family, which is known for its diverse pharmacological properties, including anticancer, anti-inflammatory, and antimicrobial activities .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(3-fluorophenyl)-1-(2-furylmethyl)-1,4,5,7-tetrahydro-6H-pyrazolo[3,4-b]pyridin-6-one typically involves multi-step reactions starting from readily available precursors. One common synthetic route includes the following steps:

    Formation of the pyrazole ring: This can be achieved by reacting a hydrazine derivative with a β-keto ester under acidic or basic conditions.

    Cyclization: The resulting pyrazole intermediate undergoes cyclization with a suitable aldehyde or ketone to form the pyrazolo[3,4-b]pyridin-6-one core.

Industrial Production Methods

Industrial production methods for this compound may involve optimization of the above synthetic routes to enhance yield and purity. This can include the use of high-throughput screening for reaction conditions, as well as the implementation of continuous flow chemistry to streamline the synthesis process .

Chemical Reactions Analysis

Types of Reactions

4-(3-Fluorophenyl)-1-(2-furylmethyl)-1,4,5,7-tetrahydro-6H-pyrazolo[3,4-b]pyridin-6-one undergoes various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Potassium permanganate, chromium trioxide

    Reduction: Sodium borohydride, lithium aluminum hydride

    Substitution: Halogenating agents, organometallic reagents

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction can produce deoxygenated or hydrogenated products .

Scientific Research Applications

Mechanism of Action

The mechanism of action of 4-(3-fluorophenyl)-1-(2-furylmethyl)-1,4,5,7-tetrahydro-6H-pyrazolo[3,4-b]pyridin-6-one involves its interaction with specific molecular targets. For instance, it has been shown to bind to the colchicine site on tubulin, inhibiting microtubule polymerization. This leads to cell cycle arrest in the G2/M phase and subsequent apoptosis of cancer cells . Molecular docking and dynamics studies have provided insights into the binding interactions of this compound with tubulin .

Comparison with Similar Compounds

Similar Compounds

  • 4-(4-Fluorophenyl)-1-(2-furylmethyl)-1,4,5,7-tetrahydro-6H-pyrazolo[3,4-b]pyridin-6-one
  • 4-(3-Chlorophenyl)-1-(2-furylmethyl)-1,4,5,7-tetrahydro-6H-pyrazolo[3,4-b]pyridin-6-one
  • 4-(3-Methylphenyl)-1-(2-furylmethyl)-1,4,5,7-tetrahydro-6H-pyrazolo[3,4-b]pyridin-6-one

Uniqueness

The uniqueness of 4-(3-fluorophenyl)-1-(2-furylmethyl)-1,4,5,7-tetrahydro-6H-pyrazolo[3,4-b]pyridin-6-one lies in its specific substitution pattern, which imparts distinct biological activities. The presence of the 3-fluorophenyl group enhances its binding affinity to tubulin, making it a potent anticancer agent compared to its analogues .

Properties

Molecular Formula

C17H14FN3O2

Molecular Weight

311.31 g/mol

IUPAC Name

4-(3-fluorophenyl)-1-(furan-2-ylmethyl)-5,7-dihydro-4H-pyrazolo[3,4-b]pyridin-6-one

InChI

InChI=1S/C17H14FN3O2/c18-12-4-1-3-11(7-12)14-8-16(22)20-17-15(14)9-19-21(17)10-13-5-2-6-23-13/h1-7,9,14H,8,10H2,(H,20,22)

InChI Key

IYKZLLLLTWGPIR-UHFFFAOYSA-N

Canonical SMILES

C1C(C2=C(NC1=O)N(N=C2)CC3=CC=CO3)C4=CC(=CC=C4)F

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.